molecular formula C16H13N5O2S B2482214 (E)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1331569-99-3

(E)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2482214
CAS RN: 1331569-99-3
M. Wt: 339.37
InChI Key: DBIXUZQMZIUVTF-ONEGZZNKSA-N
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Description

The compound is a synthetic chemical featuring a complex structure with multiple heterocyclic rings, including pyrazinyl, oxadiazolyl, azetidinyl, and thiophenyl groups. This structure suggests potential for diverse chemical reactions and properties, though specific literature on this exact compound is scarce.

Synthesis Analysis

Research into related compounds, such as azetidinones and oxadiazoles, often involves multistep synthesis processes that include cyclization reactions, condensations, and substitutions. For example, azetidin-2-one derivatives have been synthesized through reactions involving chloroacetic acid and various amines or hydrazines, indicating a potential pathway for synthesizing compounds with azetidinone structures (Shailesh et al., 2012).

Molecular Structure Analysis

Structural analysis of similar compounds typically employs spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can provide definitive structural confirmation, as seen in studies of related heterocyclic compounds (Shivalingegowda et al., 2017).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with similar structures, such as those containing azetidin-1-yl and thiophen-2-yl moieties, have been reported to exhibit significant antimicrobial and antifungal activities. For instance, certain azetidinone derivatives have demonstrated potential as antimicrobial agents against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal species including Candida albicans, Aspergillus niger, and Aspergillus Clavatus (Patel & Patel, 2017). Similarly, compounds containing 1,3,4-oxadiazole rings have shown promising insecticidal activities against pests like the diamondback moth (Plutella xylostella), highlighting their potential in agricultural applications (Qi et al., 2014).

Synthesis and Structural Analysis

The compound is part of a class of molecules that are often synthesized and analyzed for their structural properties. For example, (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one, a compound with a similar structure, was synthesized, characterized by spectroscopic techniques, and had its structure confirmed by X-ray diffraction. Such compounds typically crystallize in specific crystal systems, and their intermolecular interactions and molecular shapes are analyzed using techniques like Hirshfeld surface analysis (Shivalingegowda et al., 2017).

Potential in Chemotherapy and Neurology

While the specific compound (E)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has not been directly associated with these applications, related compounds have shown promising results. Chalcones and related structures have been explored for their chemotherapeutic potential, and certain derivatives have demonstrated significant anti-inflammatory and antioxidant activities, suggesting potential applications in treating related disorders (Shehab et al., 2018). Moreover, derivatives like phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been evaluated for their antidepressant activity, indicating potential relevance in neurological treatments (Mathew et al., 2014).

properties

IUPAC Name

(E)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c22-14(4-3-12-2-1-7-24-12)21-9-11(10-21)16-19-15(20-23-16)13-8-17-5-6-18-13/h1-8,11H,9-10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIXUZQMZIUVTF-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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